3,3-Difluoro-1-(4-iodobenzyl)azetidine
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Overview
Description
3,3-Difluoro-1-(4-iodobenzyl)azetidine is a fluorinated azetidine derivative, characterized by the presence of two fluorine atoms at the 3-position and an iodinated benzyl group at the 1-position. Azetidines are four-membered nitrogen-containing heterocycles, known for their significant ring strain and unique reactivity. The incorporation of fluorine atoms enhances the compound’s lipophilicity and chemical stability, making it a valuable building block in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-(4-iodobenzyl)azetidine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The iodinated benzyl group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1-(4-iodobenzyl)azetidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of the iodinated benzyl group makes it susceptible to nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azetidine ring and the benzyl group.
Ring-Opening Reactions: Due to the ring strain, the azetidine ring can undergo ring-opening reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Scientific Research Applications
3,3-Difluoro-1-(4-iodobenzyl)azetidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-(4-iodobenzyl)azetidine is primarily influenced by its structural features:
Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors, through its fluorinated and iodinated functional groups.
Pathways Involved: It can modulate biochemical pathways by acting as a nucleophile or electrophile in chemical reactions, thereby influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoroazetidine: Lacks the iodinated benzyl group, making it less versatile in certain applications.
4,4-Difluoropiperidine: A six-membered ring analogue with different reactivity and stability profiles.
3,3-Difluoropyrrolidine: A five-membered ring analogue with distinct chemical properties.
Uniqueness
3,3-Difluoro-1-(4-iodobenzyl)azetidine stands out due to its unique combination of fluorine and iodine substituents, which confer enhanced lipophilicity, chemical stability, and reactivity. These features make it a valuable compound in various fields, including medicinal chemistry, materials science, and industrial applications .
Properties
IUPAC Name |
3,3-difluoro-1-[(4-iodophenyl)methyl]azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2IN/c11-10(12)6-14(7-10)5-8-1-3-9(13)4-2-8/h1-4H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTLVGGWFWYHGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)I)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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